

1-Octylpyridinium chloride molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Octylpyridinium chloride*

Cat. No.: *B1584561*

[Get Quote](#)

An In-depth Technical Guide to 1-Octylpyridinium Chloride

This guide provides a comprehensive overview of **1-octylpyridinium chloride**, a cationic surfactant with significant applications in research and drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and key applications, offering insights grounded in scientific principles and experimental data.

Molecular Structure and Formula

1-Octylpyridinium chloride is a quaternary ammonium compound. Its structure consists of a pyridine ring where the nitrogen atom is quaternized with an octyl group, and a chloride anion serves as the counter-ion.

Molecular Formula: $C_{13}H_{22}ClN$ [\[1\]](#)

IUPAC Name: 1-octylpyridin-1-ium chloride[\[1\]](#)

CAS Number: 4086-73-1[\[1\]](#)

The molecule possesses a hydrophilic pyridinium head and a hydrophobic octyl tail, rendering it amphiphilic and capable of forming micelles in aqueous solutions.[\[2\]](#) This dual nature is fundamental to its function as a surfactant and its utility in various applications.

Molecular Visualization

The structural arrangement of **1-octylpyridinium chloride** is depicted below.

Caption: Molecular structure of **1-octylpyridinium chloride**.

Physicochemical Properties

The physical and chemical properties of **1-octylpyridinium chloride** dictate its behavior in various systems and are crucial for its application in research and drug development.

Property	Value	Source
Molecular Weight	227.77 g/mol	[1]
Appearance	White to light brown powder/crystal	[3]
Sensitivity	Hygroscopic	[3]

As an ionic liquid, **1-octylpyridinium chloride** exhibits low vapor pressure, non-flammability, and high thermal stability.[\[4\]](#) Its solubility is dependent on the solvent; it is generally soluble in polar solvents like water and alcohols. The octyl chain contributes to its hydrophobic character, making it less water-soluble than its shorter-chain analogs. This property is advantageous for applications requiring immiscibility with water.[\[5\]](#)[\[6\]](#)

Critical Micelle Concentration (CMC)

A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to self-assemble into micelles.[\[2\]](#) Above the CMC, additional surfactant molecules form more micelles. The CMC is a critical factor in applications such as drug solubilization and delivery, as the hydrophobic core of the micelle can encapsulate poorly water-soluble drug molecules.[\[7\]](#) The CMC of a surfactant is influenced by factors like temperature, pressure, and the presence of electrolytes.[\[2\]](#)[\[8\]](#)

Synthesis and Characterization

The synthesis of **1-octylpyridinium chloride** is typically achieved through a quaternization reaction.

Experimental Protocol: Synthesis of 1-Octylpyridinium Chloride

This protocol describes a common laboratory-scale synthesis.

Materials:

- Pyridine
- 1-Chlorooctane (or 1-bromo-octane)
- Anhydrous solvent (e.g., acetonitrile, toluene)
- Diethyl ether (for washing)

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve an equimolar amount of pyridine in the anhydrous solvent.
- Slowly add an equimolar amount of 1-chlorooctane to the stirring solution at room temperature.
- Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature. The product, **1-octylpyridinium chloride**, may precipitate out of the solution.
- If the product precipitates, collect it by vacuum filtration. If it remains dissolved, remove the solvent under reduced pressure using a rotary evaporator.^[9]
- Wash the crude product with a non-polar solvent like diethyl ether to remove any unreacted starting materials.^[10]

- Dry the purified product under vacuum to yield a white to off-white solid.

Characterization Workflow

The identity and purity of the synthesized **1-octylpyridinium chloride** should be confirmed using standard analytical techniques.

Caption: Workflow for the characterization of **1-octylpyridinium chloride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the molecular structure. The ^1H NMR spectrum will show characteristic peaks for the protons on the pyridinium ring and the octyl chain.[5][11][12][13][14][15]
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the cation (1-octylpyridinium) and confirm the overall molecular formula.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Applications in Research and Drug Development

The unique properties of **1-octylpyridinium chloride** make it a versatile compound in several scientific fields.

As a Surfactant and Ionic Liquid

As a cationic surfactant, it is used in formulations to improve the wetting and spreading of liquids.[7] In its capacity as an ionic liquid, it serves as a "green" alternative to volatile organic compounds (VOCs) in chemical synthesis and catalysis due to its low vapor pressure and high thermal stability.[4][16][17]

Drug Delivery Systems

The ability of **1-octylpyridinium chloride** to form micelles in aqueous solutions is particularly valuable in drug delivery.[16] Poorly water-soluble drugs can be encapsulated within the hydrophobic core of these micelles, enhancing their solubility and bioavailability.[7] This is a critical strategy for improving the therapeutic efficacy of many pharmaceutical agents.

Antimicrobial Agent

Quaternary ammonium compounds, including pyridinium salts, are known for their antimicrobial properties. The cationic head group of **1-octylpyridinium chloride** can interact with the negatively charged cell membranes of bacteria, leading to cell disruption and death. This makes it a candidate for use in antimicrobial formulations.[16]

Safety and Toxicity Considerations

While ionic liquids are often touted as "green" solvents, their toxicity must be carefully evaluated. The toxicity of pyridinium-based ionic liquids is influenced by the length of the alkyl chain.[18][19] Generally, longer alkyl chains lead to increased toxicity due to greater hydrophobicity, which facilitates interaction with cell membranes.[19] Studies have shown that pyridinium-based ionic liquids can be more toxic than their imidazolium-based counterparts.[18] Therefore, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling **1-octylpyridinium chloride**.

Conclusion

1-Octylpyridinium chloride is a multifaceted compound with a well-defined molecular structure and a range of useful physicochemical properties. Its synthesis is straightforward, and its characterization can be readily achieved using standard analytical methods. For researchers and professionals in drug development, **1-octylpyridinium chloride** offers significant potential as a surfactant, a component of drug delivery systems, and an antimicrobial agent. A thorough understanding of its properties and safety profile is essential for its effective and safe application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octylpyridinium chloride | C13H22ClN | CID 77708 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemneo.com [chemneo.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pysico-chemical properties of hydrophobic ionic liquids containing 1-octylpyridinium, 1-octyl-2-methylpyridinium or 1-octyl-4-methylpyridinium cations [escholarship.org]
- 11. 1-Butylpyridinium chloride(1124-64-7) 1H NMR spectrum [chemicalbook.com]
- 12. 1-(AMINOFORMYLMETHYL)PYRIDINIUM CHLORIDE(41220-29-5) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Dodecylpyridinium chloride | C17H30N.Cl | CID 7717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [1-Octylpyridinium chloride molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584561#1-octylpyridinium-chloride-molecular-structure-and-formula\]](https://www.benchchem.com/product/b1584561#1-octylpyridinium-chloride-molecular-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com